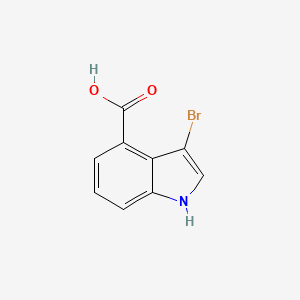

3-Bromo-1H-indole-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1H-indole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c10-6-4-11-7-3-1-2-5(8(6)7)9(12)13/h1-4,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODMUJAAPJVSJQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NC=C2Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80700192 | |

| Record name | 3-Bromo-1H-indole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80700192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186663-26-2 | |

| Record name | 3-Bromo-1H-indole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186663-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-1H-indole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80700192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromo 1h Indole 4 Carboxylic Acid and Its Derivatives

Direct Synthetic Approaches to 3-Bromo-1H-indole-4-carboxylic Acid

The direct synthesis of this compound involves the sequential introduction of bromo and carboxyl groups onto a pre-formed indole (B1671886) scaffold. This approach is challenging due to the inherent reactivity of the indole ring, which can lead to issues with regioselectivity.

Regioselective Bromination Strategies

The indole nucleus is highly susceptible to electrophilic substitution, with the C3 position being the most nucleophilic and kinetically favored site for reaction. nih.gov Direct bromination of indole-4-carboxylic acid would be expected to yield the 3-bromo derivative. However, the presence of both an electron-donating amine moiety and an electron-withdrawing carboxylic acid group complicates the regiochemical outcome.

Standard brominating agents such as N-bromosuccinimide (NBS) are commonly used for the C3-bromination of indoles. The reaction conditions, including the choice of solvent and temperature, are critical for achieving high selectivity. For instance, the bromination of 5-methoxy-1H-indole-2-carboxylic acid with NBS in a polar aprotic solvent like dimethylformamide (DMF) selectively yields the 4-bromo derivative, illustrating that regioselectivity can be controlled by the existing substitution pattern.

In the case of indole-4-carboxylic acid, the carboxylic acid group at C4 deactivates the benzene (B151609) portion of the molecule towards electrophilic attack, further favoring substitution on the pyrrole (B145914) ring. Therefore, electrophilic bromination is anticipated to occur predominantly at the C3 position. However, potential side reactions, such as decarboxylation or over-bromination, must be carefully managed through optimization of the reaction conditions. Treatment of methyl indole-3-carboxylate (B1236618) with bromine in acetic acid, for example, results in regioselective dibromination at the C5 and C6 positions, highlighting the influence of substituents and reagents on the final product. nih.gov

Carboxylation Methodologies at the C-4 Position

Introducing a carboxylic acid group at the C4 position of a 3-bromoindole represents an alternative direct approach. This transformation is considerably more difficult than bromination due to the lower reactivity of the C4 position towards typical carboxylation reagents. C-H activation and functionalization strategies have emerged as powerful tools for targeting specific positions on the indole ring.

Palladium-catalyzed C-H functionalization has been explored for indole derivatization. taylorandfrancis.com While methods for C2 and C3 carboxylation are more established, regioselective C4-carboxylation of a 3-bromoindole would likely require a directing group strategy. A substituent at the N1 position could be designed to direct a metal catalyst to the C7 or C2 position, making C4 functionalization challenging without a specific C4-directing strategy.

Recent advances have shown that rhodium(III) catalysis can achieve C4-selective C-H alkenylation on 3-indolecarboxylic acids, which then undergo decarboxylation. This indicates the possibility of metal-catalyzed C-H functionalization at the C4 position, though direct carboxylation of a 3-bromoindole via this method is not established. The development of a robust and regioselective C4-carboxylation method for substituted indoles remains an active area of research.

Classical and Modern Indole Annulation Reactions Applied to Precursors

Building the indole ring from acyclic precursors, known as annulation, is a powerful and widely used strategy that often provides better control over the substitution pattern of the final product.

Fischer Indole Synthesis Adaptations

The Fischer indole synthesis is one of the oldest and most versatile methods for preparing substituted indoles. wikipedia.orgtcichemicals.com The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a substituted phenylhydrazine (B124118) and an aldehyde or ketone. wikipedia.orgmdpi.com

To synthesize this compound using this method, a plausible route would involve the reaction of (2-carboxy-3-hydrazinophenyl)hydrazine with a 2-bromo-substituted carbonyl compound, such as bromoacetaldehyde (B98955) or a derivative thereof. The choice of acid catalyst is critical and can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as ZnCl₂ or BF₃. wikipedia.orgmdpi.com

A key challenge in this approach is the synthesis of the appropriately substituted phenylhydrazine precursor. An alternative strategy would be to use a more readily available hydrazine, such as (2-formyl-3-nitrophenyl)hydrazine, and introduce the desired functionalities through subsequent reactions. A modern variation, the Buchwald modification, utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones, which could potentially be adapted for this target molecule. wikipedia.org

Table 1: General Conditions for Fischer Indole Synthesis

| Catalyst Type | Examples | Typical Conditions | Reference |

|---|---|---|---|

| Brønsted Acids | HCl, H₂SO₄, PPA, p-TsOH | Heating in a suitable solvent (e.g., ethanol, acetic acid) | wikipedia.org |

| Lewis Acids | ZnCl₂, BF₃·OEt₂, AlCl₃ | Often requires elevated temperatures | mdpi.com |

| Palladium Catalysis (Buchwald Mod.) | Pd(OAc)₂, Pd₂ (dba)₃ with phosphine (B1218219) ligands | Cross-coupling of aryl halides with hydrazones | wikipedia.org |

Larock and Madelung Indole Synthesis Modifications

Modern named reactions offer powerful alternatives for constructing complex indole structures.

The Larock indole synthesis is a palladium-catalyzed heteroannulation of an o-iodoaniline with a disubstituted alkyne. ub.eduwikipedia.org This reaction is highly convergent and tolerates a wide range of functional groups. For the synthesis of this compound, a suitable starting material would be 2-amino-3-iodobenzoic acid, which would react with a bromo-substituted alkyne. The regioselectivity of the alkyne insertion is a critical factor, with the bulkier substituent on the alkyne generally ending up at the C2 position of the indole. To achieve 3-bromo substitution, an alkyne like 1-bromo-2-trimethylsilylacetylene could be used, where the bulky silyl (B83357) group directs the bromo substituent to the C3 position, followed by desilylation. nih.gov

The Madelung indole synthesis involves the high-temperature, base-catalyzed intramolecular cyclization of an N-acyl-o-toluidine. wikipedia.org The classical conditions are harsh, but modern modifications have enabled the reaction to proceed at much lower temperatures. researchgate.net A potential route to this compound via a modified Madelung synthesis could start from 2-amino-3-methylbenzoic acid. This precursor would first be acylated with bromoacetyl chloride to form N-(bromoacetyl)-2-amino-3-methylbenzoic acid. Subsequent intramolecular cyclization, promoted by a strong base like sodium ethoxide or, in milder variations, organolithium reagents (e.g., n-BuLi or LDA), would yield the indole core. wikipedia.org

Table 2: Comparison of Larock and Madelung Synthesis Features

| Feature | Larock Indole Synthesis | Madelung Indole Synthesis |

|---|---|---|

| Key Reaction | Palladium-catalyzed intermolecular annulation | Base-catalyzed intramolecular cyclization |

| Precursors | o-Haloaniline and a disubstituted alkyne | N-acyl-o-alkylaniline |

| Key Bond Formed | C2-C3 and N-C7a bonds | N-C2 bond |

| Catalyst/Reagent | Pd(OAc)₂ or other Pd sources | Strong bases (e.g., NaOEt, K-t-BuO, n-BuLi) |

| References | ub.eduwikipedia.org | wikipedia.orgresearchgate.net |

Copper-Catalyzed and Palladium-Catalyzed Cyclization Routes

Transition metal-catalyzed cyclizations are at the forefront of modern heterocyclic synthesis, offering efficient and often milder routes to indoles.

Palladium-catalyzed routes are among the most developed. Beyond the Larock synthesis, other palladium-catalyzed methods include the intramolecular cyclization of o-alkynyl anilines. organicreactions.org A strategy to form this compound could involve the Sonogashira coupling of 2-amino-3-iodobenzoic acid with a suitable terminal alkyne, followed by a palladium-catalyzed cyclization to form the indole ring. Another approach involves the reductive N-heteroannulation of 2-nitrostyrenes, which could be adapted to precursors bearing the necessary bromo and carboxyl functionalities. mdpi.com

Copper-catalyzed methods provide a cost-effective alternative to palladium. acs.org Copper catalysts can promote the synthesis of multisubstituted indoles through tandem reactions, such as Ullmann-type C-N bond formation followed by intramolecular C-H activation. acs.org For the target molecule, one could envision a copper-catalyzed reaction between an enamine and a suitably substituted aryl iodide, such as methyl 2-amino-3-iodobenzoate, followed by functional group manipulations. Copper(II) bromide has also been used as a catalyst for the direct C3-chalcogenylation of indoles, suggesting its potential utility in reactions involving halide introduction. mdpi.com

Derivatization and Functionalization Strategies of this compound

The presence of a carboxylic acid at the C-4 position and a bromine atom at the C-3 position, along with the reactive N-H of the indole ring, provides a rich platform for a variety of chemical transformations. These modifications are crucial for tuning the electronic and steric properties of the molecule, enabling the synthesis of a diverse library of compounds for various applications.

Transformations of the Carboxylic Acid Moiety (e.g., esterification, amidation)

The carboxylic acid group at the C-4 position is readily converted into esters and amides, which are common functional groups in pharmacologically active molecules.

Esterification: The conversion of the carboxylic acid to its corresponding ester can be achieved through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a classic approach. masterorganicchemistry.com Another common method is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the reaction under milder conditions. organic-chemistry.org This method is particularly advantageous for sterically hindered alcohols or sensitive substrates. organic-chemistry.org For instance, methyl 4-bromo-1H-indole-3-carboxylate can be synthesized from the corresponding carboxylic acid. sigmaaldrich.combldpharm.com

Amidation: The formation of an amide bond from the carboxylic acid is a fundamental transformation in organic synthesis, often employed in the construction of peptides and other biologically relevant molecules. researchgate.net Direct amidation can be achieved by heating the carboxylic acid with an amine, often requiring catalysts to proceed efficiently. encyclopedia.pub Common coupling reagents used for amide bond formation include carbodiimides like DCC or EDC, often in the presence of additives to suppress side reactions. researchgate.netnih.gov More recent methods have explored the use of catalysts such as boric acid derivatives and silanols to promote direct amidation. encyclopedia.pubacs.org A one-pot protocol using trimethyl phosphite (B83602) and iodine has also been reported for the efficient conversion of carboxylic acids to amides. researchgate.net

Table 1: Examples of Esterification and Amidation Reactions

| Starting Material | Reagents | Product | Reaction Type |

|---|---|---|---|

| This compound | Methanol, H₂SO₄ | Methyl 3-bromo-1H-indole-4-carboxylate | Fischer Esterification |

| This compound | Benzylamine, DCC, DMAP | N-benzyl-3-bromo-1H-indole-4-carboxamide | Amidation |

| 1H-Indole-3-carboxylic acid | Various amines, Trimethyl phosphite, Iodine | Corresponding amides | Amidation |

Cross-Coupling Reactions at the C-3 Bromine (e.g., Suzuki-Miyaura)

The bromine atom at the C-3 position is a key handle for introducing carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful tool for this purpose.

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgnih.gov This reaction is widely used to form biaryl structures and other conjugated systems. libretexts.org The general mechanism involves the oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

In the context of this compound derivatives, the C-3 bromine can be readily coupled with a variety of aryl and heteroaryl boronic acids to introduce diverse substituents at this position. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. semanticscholar.orgorganic-chemistry.org Decarboxylative Suzuki-Miyaura coupling has also been developed, offering an alternative route to biaryl synthesis from aromatic carboxylic acids. rsc.org

Table 2: Examples of Suzuki-Miyaura Coupling Reactions

| Indole Substrate | Coupling Partner | Catalyst System | Product |

|---|---|---|---|

| Methyl 3-bromo-1H-indole-4-carboxylate | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Methyl 3-phenyl-1H-indole-4-carboxylate |

| 7-Bromo-4-sulfonamido-1H-indazole | (4-Methoxyphenyl)boronic acid | PdCl₂(PPh₃)₂, K₂CO₃ | 7-(4-Methoxyphenyl)-4-sulfonamido-1H-indazole |

| Aryl Halides | Arylboronic acids | Pd(OAc)₂, SPhos | Biaryl compounds |

N-Functionalization and Protecting Group Strategies

The nitrogen atom of the indole ring is nucleophilic and can be functionalized with various groups. This is often done to protect the N-H during subsequent reactions or to introduce specific functionalities that can influence the molecule's biological activity or physical properties.

Common N-alkylation reactions involve treating the indole with an alkyl halide in the presence of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). nih.gov For example, 6-bromoindole (B116670) can be alkylated with methyl bromoacetate (B1195939) using NaH in DMF. nih.gov Protecting groups such as benzyl (B1604629) (Bn) or substituted benzyl groups can be introduced under similar conditions. nih.gov The use of protecting groups is essential in many synthetic sequences to prevent unwanted side reactions at the indole nitrogen. For instance, N-protected 3-acetylindoles afford C4-arylation products without the migration of the acetyl group that can be observed in unprotected indoles. nih.govacs.org

Table 3: Examples of N-Functionalization Reactions

| Indole Substrate | Reagent | Base | Product |

|---|---|---|---|

| 6-Bromoindole | Methyl bromoacetate | NaH | Methyl 2-(6-bromo-1H-indol-1-yl)acetate |

| 1H-3-Acetylindole | Benzyl bromide | NaH | 3-Acetyl-1-benzyl-1H-indole |

| 1H-Indole-7-carboxylic acid, 4-bromo-, Methyl ester | 2-(Trimethylsilyl)ethoxymethyl chloride (SEMCl) | NaH | N-SEM protected indole |

Further Regioselective Functionalization of the Indole Ring System

Beyond the C-3 and C-4 positions, the indole ring system offers other sites for regioselective functionalization. The electronic nature of the indole ring, with its electron-rich pyrrole moiety, generally directs electrophilic substitution to the C-3 position. However, with the C-3 position blocked by a bromine atom, other positions become accessible.

Directed C-H functionalization has emerged as a powerful strategy for selectively modifying specific positions of the indole ring. nih.gov For instance, the use of a directing group at the C-3 position can facilitate C-4 arylation. nih.govacs.org In some cases, functionalization of indole-3-carboxylic acid with aryl iodides can lead to decarboxylation followed by C-2 arylation. nih.govacs.org Furthermore, metal-free oxidative cross-coupling reactions have been developed for the synthesis of complex indole-containing structures, such as 1-(indol-3-yl)carbazoles. colab.ws Halogenation at other positions of the indole ring can also be achieved, providing further handles for diversification. nih.gov

Chemical Reactivity and Mechanistic Investigations of 3 Bromo 1h Indole 4 Carboxylic Acid

Reactivity at the Bromine Atom: Substitution and Elimination Pathways

The bromine atom at the C3 position of the indole (B1671886) ring is a versatile handle for a variety of chemical transformations, primarily involving nucleophilic substitution reactions. Unlike typical alkyl halides, the C-Br bond at the vinylic-like C3 position does not readily undergo classical SN1 or SN2 reactions. masterorganicchemistry.com Instead, its reactivity is dominated by transition-metal-catalyzed cross-coupling reactions.

These reactions provide powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. The bromine atom serves as an excellent leaving group in these catalytic cycles.

Key Substitution Reactions at the C3-Bromine:

Suzuki Coupling: Palladium catalysts facilitate the reaction with boronic acids or esters to form a new C-C bond.

Heck Coupling: This reaction involves coupling with alkenes, catalyzed by palladium, to introduce a vinyl group.

Sonogashira Coupling: Palladium and copper co-catalyze the coupling with terminal alkynes.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling with amines.

Stille Coupling: Involves the reaction with organostannanes, catalyzed by palladium, to create C-C bonds.

Elimination reactions involving the C3-bromine are less common due to the high energy of the potential allene-like intermediate that would form within the five-membered ring. Such pathways would require harsh conditions and are not typically observed in the synthetic chemistry of 3-bromoindoles.

Table 1: Examples of Metal-Catalyzed Cross-Coupling Reactions at the C3-Position of Bromoindoles

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond |

| Suzuki Coupling | R-B(OH)₂ | Pd(PPh₃)₄, base | C-C (Aryl, Vinyl) |

| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃, base | C-C (Vinyl) |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, base | C-C (Alkynyl) |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, ligand, base | C-N |

| Stille Coupling | R-Sn(Bu)₃ | Pd(PPh₃)₄ | C-C (Aryl, Vinyl) |

Carboxylic Acid Reactivity: Decarboxylation and Condensation Mechanisms

The carboxylic acid group at the C4-position exhibits typical reactivity, including condensation and decarboxylation, although its behavior is modulated by the electronic influence of the bromoindole core.

Decarboxylation: The removal of the carboxyl group as carbon dioxide is a significant reaction pathway. The decarboxylation of heteroaromatic carboxylic acids can be challenging, but several methods have been developed. researchgate.net This transformation can be achieved under thermal conditions, often requiring high temperatures, or through metal-catalyzed processes. researchgate.netorganic-chemistry.org For indole carboxylic acids, decarboxylation can also proceed under certain basic conditions or via photoredox catalysis. researchgate.netorganic-chemistry.org The mechanism often involves the formation of an unstable carbanion intermediate at the C4 position upon loss of CO₂, which is then quenched by a proton source.

Condensation Reactions: The carboxylic acid moiety can readily participate in condensation reactions to form esters, amides, and other acid derivatives. These reactions typically proceed via activation of the carboxyl group using standard coupling reagents.

Esterification: Reaction with an alcohol under acidic conditions or using coupling agents like DCC (dicyclohexylcarbodiimide).

Amidation: Reaction with an amine, usually facilitated by peptide coupling reagents such as HATU or HBTU, to form an amide bond. nih.gov

The efficiency of these reactions can sometimes be influenced by the steric hindrance from the adjacent C3-bromo substituent.

Electrophilic and Nucleophilic Reactivity of the Indole Nucleus

The indole ring is an electron-rich aromatic system, making it inherently nucleophilic and prone to electrophilic substitution. researchgate.netyoutube.com However, the reactivity and regioselectivity are heavily influenced by the existing substituents.

Nucleophilic Reactivity: The indole nitrogen (N1) possesses a lone pair of electrons, but its participation in the aromatic system reduces its basicity and nucleophilicity compared to a typical amine. youtube.com Nevertheless, under basic conditions, the N-H proton can be removed to generate a highly nucleophilic indolide anion. This anion can then react with various electrophiles (e.g., alkyl halides, acyl chlorides) to achieve N-functionalization. The C2 position is the next most likely site for electrophilic attack after C3, but this is generally less favored.

Nucleophilic aromatic substitution (SNAr) on the indole nucleus itself is rare and requires the presence of strong electron-withdrawing groups to activate the ring, which is not the primary characteristic of this compound.

Carbon-Hydrogen Bond Functionalization Studies

Modern synthetic chemistry increasingly utilizes C-H bond functionalization to build molecular complexity efficiently. acs.org For substituted indoles, this strategy allows for the direct introduction of new functional groups without pre-functionalization. chim.it

In the case of 3-Bromo-1H-indole-4-carboxylic acid, the carboxylic acid group can act as an endogenous directing group in metal-catalyzed reactions. nih.gov This directing effect can facilitate the selective functionalization of the adjacent C-H bond at the C5 position. Palladium-catalyzed C-H arylation, for example, can be directed by a carboxylic acid to selectively form a C-C bond at the ortho position. nih.gov

While the C3-position is blocked, C-H functionalization can also be directed to other positions, such as C2 or C7, by installing a removable directing group on the indole nitrogen. chim.itnih.gov These strategies bypass the innate reactivity patterns of the indole nucleus to achieve otherwise difficult transformations.

Table 2: Potential C-H Functionalization Sites in this compound

| Position | Type of C-H Bond | Potential for Functionalization | Notes |

| C2 | Pyrrolic | Possible with N-directing groups | C3 is blocked, making C2 a potential site for directed reactions. |

| C5 | Benzenoid | High potential via COOH-direction | The C4-COOH group can direct metallation to the ortho C5-H bond. nih.gov |

| C6 | Benzenoid | Possible | Less activated than other positions, generally requires specific catalytic systems. |

| C7 | Benzenoid | Possible with N-directing groups | Can be targeted with appropriate directing groups on the indole nitrogen. |

Rearrangement Reactions and Isomerization Pathways (e.g., Carbonyl Migration)

Substituted indoles can undergo various rearrangement and isomerization reactions under specific conditions, often promoted by acid, base, or heat.

Bromine Migration: While the C3-bromo substituent is generally stable, migration of halogen atoms on the indole ring is a known phenomenon. For instance, 3-bromoindolenines, which can be intermediates in bromination reactions, are known to rearrange, with the bromine atom migrating to positions on the benzene (B151609) ring, such as C5 or C6. clockss.org This type of rearrangement is typically intramolecular or intermolecular and is influenced by substituents and reaction conditions.

Carbonyl Migration: In certain indole systems, the migration of a carbonyl-containing group from one position to another has been documented. For example, a carboxylate or amide group has been observed to migrate from the C3 to the C2 position during annulation reactions with propargyl alcohols. acs.org While not directly reported for this compound, such rearrangements highlight the potential for dynamic behavior in functionalized indoles under catalytic conditions.

Isomerization processes, such as the conversion to a 3-methylindole through a Heck/cyclization/isomerization sequence from related precursors, demonstrate the accessibility of various structural isomers from a common starting point. nih.gov

Advanced Structural Characterization and Spectroscopic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H, ¹³C, and Heteronuclear 2D NMR Techniques

No specific ¹H, ¹³C, or 2D NMR spectral data for 3-Bromo-1H-indole-4-carboxylic acid has been found in the reviewed literature.

For a conclusive structural assignment, the following data would be required:

¹H NMR: This would reveal the chemical shifts, integration, and coupling constants for each proton. The spectrum would be expected to show distinct signals for the proton at C2, the N-H proton, and the protons on the benzene (B151609) ring (C5, C6, C7), with their splitting patterns providing information about adjacent protons.

¹³C NMR: This spectrum would show signals for each unique carbon atom in the molecule, including the indole (B1671886) ring carbons, the carboxylic acid carbon, and the carbon bearing the bromine atom.

2D NMR (COSY, HSQC, HMBC): These experiments would be essential to definitively connect the proton and carbon signals, confirming the precise substitution pattern of the bromo and carboxylic acid groups on the indole scaffold.

Solid-State NMR for Polymorphic Studies

No studies on the polymorphic forms of this compound using solid-state NMR were found.

Solid-state NMR is crucial for studying polymorphism, which is the ability of a compound to exist in multiple crystal forms. nih.gov Different polymorphs can have distinct physical properties. Solid-state NMR spectra would identify the number of unique molecules in the crystallographic asymmetric unit and reveal subtle differences in molecular conformation and packing between different polymorphic forms.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry provides information about the mass and molecular formula of a compound and offers structural clues based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

No specific HRMS data for this compound has been located.

HRMS would be used to determine the exact mass of the molecular ion. This precise mass measurement would confirm the elemental composition, C₉H₆BrNO₂, distinguishing it from any other compound with the same nominal mass. The presence of the bromine atom would be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br).

Tandem Mass Spectrometry (MS/MS) for Structural Insights

No MS/MS fragmentation data for this compound is available in the searched databases.

Tandem MS involves isolating the molecular ion and subjecting it to collision-induced dissociation to generate fragment ions. The resulting fragmentation pattern is like a fingerprint for the molecule. For this compound, characteristic fragmentation would likely involve the loss of the carboxylic acid group (a loss of 45 Da) and potentially the loss of HBr. rlavie.comorgsyn.org Analyzing these pathways provides corroborating evidence for the proposed structure.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

No published crystal structure for this compound was found.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present within a molecule by probing their characteristic vibrational modes. For this compound, the spectrum is defined by the vibrations of the indole ring, the carboxylic acid moiety, and the carbon-bromine bond.

The solid-state IR spectrum of a carboxylic acid is profoundly influenced by the formation of strong intermolecular hydrogen bonds. Typically, carboxylic acids form cyclic dimers through hydrogen bonding between the hydroxyl group of one molecule and the carbonyl oxygen of another. This extensive hydrogen bonding leads to several characteristic spectral features.

Key expected vibrational frequencies for this compound are detailed below:

O–H Stretching: Due to strong hydrogen bonding, the O–H stretch of the carboxylic acid group is one of the most recognizable features in an IR spectrum. It manifests as a very broad and intense absorption band spanning a wide frequency range, typically from 3300 cm⁻¹ down to 2500 cm⁻¹. This broadness often causes it to overlap with C-H stretching vibrations.

N–H Stretching: The indole N–H group also participates in hydrogen bonding, often with the carbonyl oxygen of a neighboring molecule, similar to what is observed in the crystal structure of indole-2-carboxylic acid. This interaction gives rise to an absorption band, typically in the region of 3400–3250 cm⁻¹.

C–H Stretching: Aromatic C–H stretching vibrations from the indole ring are expected to appear as weaker bands just above 3000 cm⁻¹ (typically 3100–3000 cm⁻¹).

C=O Stretching: The carbonyl (C=O) stretch of the carboxylic acid is another prominent feature, appearing as a strong, sharp band. For a dimerized, aromatic carboxylic acid, this absorption is typically observed in the 1710–1680 cm⁻¹ range.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic indole ring system produce characteristic bands in the 1600–1400 cm⁻¹ region.

C–O Stretching and O–H Bending: The spectrum also contains bands corresponding to the C–O stretch and O–H in-plane bend of the carboxylic acid group, which are typically found between 1320–1210 cm⁻¹ and 1440–1395 cm⁻¹, respectively. A diagnostically useful, broad O–H out-of-plane bending vibration is also characteristic for carboxylic acid dimers, occurring in the 960–900 cm⁻¹ region.

While experimental Raman data for this specific compound is not widely available, Raman spectroscopy would be expected to complement the IR data. The aromatic ring's C=C stretching vibrations would likely produce strong Raman signals, providing further confirmation of the core indole structure.

Table 1: Predicted Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Carboxylic Acid | O–H Stretch (H-bonded) | 3300 - 2500 | Strong, Very Broad |

| Indole | N–H Stretch (H-bonded) | 3400 - 3250 | Medium |

| Aromatic Ring | C–H Stretch | 3100 - 3000 | Medium to Weak |

| Carboxylic Acid | C=O Stretch (Dimer) | 1710 - 1680 | Strong |

| Aromatic Ring | C=C Stretch | 1600 - 1400 | Medium |

| Carboxylic Acid | O–H Bend (In-plane) | 1440 - 1395 | Medium |

| Carboxylic Acid | C–O Stretch | 1320 - 1210 | Strong |

| Carboxylic Acid | O–H Bend (Out-of-plane) | 960 - 900 | Medium, Broad |

Electronic Spectroscopy (UV-Vis Fluorescence) for Electronic Structure Probing

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides insights into the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems like the indole ring.

The UV-Vis absorption spectrum of this compound is expected to be dominated by the electronic transitions of the indole chromophore. The indole ring system gives rise to characteristic absorption bands corresponding to π→π* transitions. Studies on similar indole derivatives show strong absorptions in the near-UV range. For example, compounds containing an indole moiety typically exhibit absorption maxima around 275-290 nm. The spectrum of indole-3-carboxylic acid, a closely related compound, shows a distinct maximum at 278 nm. The presence of the bromine atom and the carboxylic acid group on the indole ring of this compound may cause minor shifts (bathochromic or hypsochromic) in the absorption maxima compared to unsubstituted indole.

Indole and its derivatives are well-known for their fluorescent properties. Upon excitation with UV light at a wavelength corresponding to their absorption maximum, they emit light at a longer wavelength. This fluorescence is a characteristic feature of the indole electronic structure. For instance, fluorescence emission spectra of indole-containing compounds can be obtained by exciting the molecule at approximately 280 nm. Therefore, this compound is predicted to be fluorescent, a property that could be utilized for its detection and characterization in various environments.

Table 2: Predicted Electronic Spectroscopy Data for this compound

| Spectroscopy Type | Parameter | Predicted Value | Associated Transition |

| UV-Vis Absorption | λmax (in CH₃OH) | ~275 - 290 nm | π→π* |

| Fluorescence | Excitation λmax | ~280 nm | S₀ → S₁ |

| Fluorescence | Emission λmax | > 290 nm | S₁ → S₀ |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure and Energetics (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are standard methods for investigating the electronic structure and energetics of molecules. These calculations can provide valuable information such as molecular orbital energies (HOMO-LUMO gap), electron density distribution, and thermodynamic properties like enthalpy of formation and Gibbs free energy. Such data helps in understanding the molecule's stability, reactivity, and potential reaction pathways. However, no specific DFT studies detailing these properties for 3-Bromo-1H-indole-4-carboxylic acid have been found.

Prediction of Spectroscopic Properties

Computational methods are frequently used to predict spectroscopic data, which can aid in the identification and characterization of compounds. Techniques like DFT can be employed to calculate theoretical Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predicted spectra can then be compared with experimental data to confirm the molecular structure. For this compound, there are no published computational predictions of its NMR or IR spectra.

Reaction Mechanism Elucidation via Computational Modeling

Theoretical modeling is a key technique for elucidating the mechanisms of chemical reactions at a molecular level. By mapping the potential energy surface, researchers can identify transition states, intermediates, and activation energies, providing a detailed understanding of how a reaction proceeds. This approach has not been applied in published research to explore the reactivity or synthetic pathways involving this compound.

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction

In the context of drug discovery, molecular docking and molecular dynamics (MD) simulations are crucial for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein. Docking predicts the preferred binding orientation and affinity, while MD simulations provide insights into the stability of the ligand-protein complex over time. There is no available research documenting molecular docking or MD simulations performed with this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Frameworks)

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity. These models are used to predict the activity of new compounds and to guide the design of more potent molecules. A QSAR study requires a dataset of structurally related compounds with measured biological activity. As there are no published biological activity data sets or computational studies for a series including this compound, no specific QSAR models have been developed for it. General software, such as the QSAR Toolbox, exists for developing such models, but its application to this specific compound has not been reported. qsartoolbox.org

No Preclinical Research Data Found for this compound

Following a comprehensive search of publicly available scientific literature, no specific preclinical data regarding the molecular interactions, mechanisms of biological modulation, structure-activity relationships, or anti-microbial properties of the chemical compound This compound could be identified.

The performed searches for information pertaining to the compound's potential molecular targets, enzyme or receptor interactions, and specific biological mechanisms of action did not yield any relevant results. The scientific and medical databases appear to contain no studies detailing the preclinical biological profile of this specific molecule.

Research on related indole-containing compounds does exist. For instance, studies have been conducted on various isomers, such as those with bromine substitutions at the 5, 6, or 7 positions of the indole (B1671886) ring, or on more complex molecules that incorporate a bromo-indole structure. These investigations have explored activities like the inhibition of bacterial cystathionine (B15957) γ-lyase, HIV-1 fusion, or interactions with auxin receptors. nih.govmdpi.comfrontiersin.orgnih.govnih.gov However, these findings are specific to those distinct molecules and cannot be scientifically extrapolated or attributed to This compound .

Similarly, no structure-activity relationship (SAR) studies or investigations into the anti-microbial mechanisms specifically for This compound were found. While there is research on the antimicrobial properties of other indole derivatives, this information does not apply to the specific compound requested. nih.govmdpi.com

Molecular Interactions and Mechanistic Biology Pre Clinical Focus

Role as Chemical Probes for Biological Systems

Currently, there is a lack of specific, publicly available research detailing the use of 3-Bromo-1H-indole-4-carboxylic acid as a chemical probe for biological systems.

While the broader class of indole (B1671886) derivatives has been investigated for various biological activities, and other bromo-indole compounds have been synthesized for applications such as enzyme inhibition, specific data on the utility of This compound in probing biological pathways or mechanisms is not present in the reviewed scientific literature.

Research into related compounds offers some context. For instance, various substituted indole derivatives have been explored as inhibitors for enzymes like mutant isocitrate dehydrogenase 1 (IDH1), which is implicated in certain cancers. nih.govnih.govfrontiersin.orgosti.gov The development of small molecule inhibitors for such enzymes is an active area of research, with a focus on understanding disease mechanisms and developing potential therapeutic agents. nih.govnih.govfrontiersin.orgosti.gov

Furthermore, other bromo-substituted indole compounds have been synthesized and evaluated for different biological applications, including as potential herbicides or as fluorescent probes for detecting specific ions or molecules. nih.govfrontiersin.org These studies highlight the versatility of the indole scaffold in medicinal chemistry and chemical biology.

However, without direct studies on This compound , any discussion of its role as a chemical probe would be speculative. The scientific community has not yet published detailed research findings or data tables specifically characterizing its interactions with biological targets or its application in mechanistic biology.

Future research may yet uncover a role for this specific compound as a chemical probe, but based on current knowledge, this section cannot be populated with the detailed research findings and data tables requested.

Applications in Advanced Chemical Research and Development

Utilization as a Synthetic Scaffold for Novel Chemical Entities

The indole (B1671886) nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide array of pharmacologically active molecules and its capacity to interact with diverse biological receptors. preprints.orgmdpi.com 3-Bromo-1H-indole-4-carboxylic acid serves as an excellent starting material for the synthesis of novel chemical entities, leveraging the reactivity of both the bromine atom and the carboxylic acid group.

The bromine atom at the 3-position is particularly amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, at this position. This versatility enables the creation of extensive libraries of indole derivatives for screening in drug discovery programs. acs.org For instance, the bromine can be substituted to introduce complex side chains, a common strategy in the development of inhibitors for enzymes like bacterial cystathionine (B15957) γ-lyase (bCSE). nih.gov

Simultaneously, the carboxylic acid group at the 4-position can be converted into a variety of other functional groups. acs.org Esterification, amidation, and reduction to an alcohol are common transformations that further expand the chemical space accessible from this starting material. colostate.edu For example, the synthesis of amide derivatives is a key step in creating compounds with potential anticancer or antimicrobial properties. openmedicinalchemistryjournal.comscirp.org The ability to modify both the 3- and 4-positions independently or in sequence allows for the systematic exploration of structure-activity relationships (SAR), a critical process in optimizing the potency and selectivity of drug candidates. ijpsjournal.com

The indole scaffold itself is a key structural component in numerous natural products and FDA-approved drugs. preprints.orgmdpi.comwikipedia.org By using this compound as a foundational building block, chemists can design and synthesize novel analogs of these established therapeutic agents, potentially leading to improved pharmacological profiles. chemimpex.com The development of new synthetic methods, including greener techniques, continues to enhance the utility of indole derivatives in medicinal chemistry. openmedicinalchemistryjournal.comijpsjournal.com

Applications in Agrochemical Research and Development (e.g., Herbicide Mechanisms)

The indole scaffold is not only significant in pharmaceuticals but also in agrochemicals. openmedicinalchemistryjournal.com The plant hormone auxin (indole-3-acetic acid, IAA) is a well-known indole derivative that plays a crucial role in plant growth and development. openmedicinalchemistryjournal.comwikipedia.org This natural precedent has inspired the development of synthetic auxin mimics, many of which are used as herbicides. nih.gov These auxinic herbicides generally disrupt normal plant growth processes at high concentrations. nih.gov

Research in this area has focused on creating new compounds that can modulate the auxin signaling pathway. This compound and its derivatives are of interest in this field. For example, novel indole-3-carboxylic acid derivatives have been designed and synthesized as potential antagonists of the auxin receptor protein TIR1. frontiersin.orgnih.gov By blocking the natural auxin response, these compounds can act as effective herbicides. The development of such antagonists represents a significant area of research for creating new weed control agents. nih.gov

The synthesis of various substituted indole-3-carboxylic acids has been a key strategy in the discovery of new herbicides. nih.gov The bromine atom on the this compound can be a handle for introducing diverse functional groups, allowing for the fine-tuning of herbicidal activity and selectivity. Structure-activity relationship studies on these derivatives help in identifying the key structural features required for potent herbicidal effects against both monocotyledonous and dicotyledonous weeds. nih.govnih.gov

Exploration in Materials Science and Functional Molecule Design

The indole ring system possesses unique photophysical properties, including fluorescence, which makes indole derivatives attractive for applications in materials science. nih.gov These compounds have been investigated as potential components of organic light-emitting diodes (OLEDs), fluorescent probes, and other functional materials. mdpi.com The introduction of a bromine atom and a carboxylic acid group, as in this compound, offers handles to tune the electronic and photophysical properties of the resulting materials.

The bromine atom can be used to introduce heavy atoms into the molecular structure, which can influence photophysical processes such as intersystem crossing and phosphorescence. Furthermore, the carboxylic acid group can be used to anchor the molecule to surfaces or to incorporate it into larger polymer structures. The ability to create diverse derivatives through reactions at both the bromine and carboxylic acid positions allows for the rational design of molecules with specific optical or electronic properties. ijpsjournal.com

Development of Advanced Analytical Standards and Derivatization Agents

In analytical chemistry, there is a constant need for high-purity reference standards for the accurate quantification of analytes. This compound can serve as a primary standard for the development of analytical methods for related indole-containing compounds. scbt.com Its stable, crystalline nature makes it suitable for this purpose.

Furthermore, the carboxylic acid functionality of this compound allows it to be used as a derivatizing agent. colostate.edu Carboxylic acids are often derivatized to improve their chromatographic behavior or to introduce a chromophore or fluorophore for enhanced detection. For instance, carboxylic acids can be converted to esters or amides to increase their volatility for gas chromatography (GC) or to improve their retention and peak shape in high-performance liquid chromatography (HPLC). colostate.edunih.gov While not a direct application of the title compound, the principles of derivatizing carboxylic acids are relevant to its potential use in analytical method development. The bromine atom also provides a unique mass spectrometric signature, which can be useful in mass spectrometry-based analytical techniques. tulane.edu

Future Directions and Interdisciplinary Research Opportunities

Development of Greener Synthetic Routes and Sustainable Methodologies

The chemical industry is increasingly focusing on sustainable practices to minimize its environmental impact. chemistryjournals.net The synthesis of complex molecules like 3-Bromo-1H-indole-4-carboxylic acid traditionally involves multi-step processes that may use hazardous reagents and generate significant waste. chemistryjournals.net Future research will prioritize the development of "green" synthetic routes that are more efficient, safer, and environmentally benign.

Key areas of development include:

Catalyst Innovation : Moving away from stoichiometric reagents to catalytic systems is a cornerstone of green chemistry. This includes the use of inexpensive and reusable catalysts. researchgate.net Research into novel metal-based or organocatalytic systems can lead to more efficient and selective reactions for indole (B1671886) synthesis and functionalization. nih.gov

Eco-Friendly Solvents : Replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, ionic liquids, or propylene (B89431) carbonate is a major goal. researchgate.neteurekaselect.comresearchgate.net Studies have already shown the successful synthesis of bis-indole derivatives in propylene carbonate, a biodegradable and non-toxic solvent. researchgate.neteurekaselect.com

Multicomponent Reactions (MCRs) : MCRs, where multiple starting materials react in a single step to form a complex product, are highly atom-economical and efficient. rsc.orgacs.org Developing MCRs for the de novo synthesis of functionalized indoles under mild conditions represents a significant step towards sustainability. rsc.org

Flow Chemistry : Continuous flow reactors offer enhanced safety, better process control, and scalability compared to traditional batch processes. chemistryjournals.net Applying flow chemistry to the synthesis of this compound could lead to safer and more efficient manufacturing. chemistryjournals.net

Biocatalysis : The use of enzymes or whole organisms to perform chemical transformations offers unparalleled selectivity under mild, aqueous conditions. nih.gov Exploring enzymatic pathways for the halogenation and functionalization of the indole ring could provide a highly sustainable route to this and related compounds. nih.gov

| Aspect | Traditional Methods | Greener Methodologies |

|---|---|---|

| Solvents | Often uses volatile and hazardous organic solvents. | Employs water, ethanol, ionic liquids, or biodegradable solvents like propylene carbonate. eurekaselect.comrsc.org |

| Catalysts | May rely on stoichiometric, often toxic, reagents or heavy metals. | Utilizes reusable, non-toxic catalysts (e.g., molecular iodine, organocatalysts) and biocatalysis. researchgate.neteurekaselect.comnih.gov |

| Efficiency | Often involves multiple steps with purification at each stage, leading to lower overall yields and higher waste. | Focuses on one-pot, multicomponent reactions to improve atom economy and reduce waste. researchgate.netacs.org |

| Energy | Frequently requires high temperatures and prolonged reaction times. | Aims for mild reaction conditions (room temperature) and explores energy-efficient techniques like microwave assistance. eurekaselect.comresearchgate.net |

| Safety | Can involve hazardous intermediates and reagents. | Improves safety by using less toxic materials and employing technologies like flow chemistry. chemistryjournals.net |

Integration of Artificial Intelligence and Machine Learning for Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by accelerating the design-make-test-analyze cycle. nih.govnih.gov These computational tools can analyze vast datasets to identify patterns and make predictions, significantly reducing the time and cost of research. springernature.com

For this compound, AI and ML can be applied in several ways:

Predictive Modeling : ML models can be trained to predict various properties of novel derivatives, such as their biological activity, toxicity, solubility, and metabolic stability, even before they are synthesized. springernature.comproquest.com This allows researchers to prioritize the most promising candidates for synthesis and testing.

De Novo Design : Generative AI models can design entirely new molecules based on desired properties. By providing the model with the this compound scaffold and a target profile (e.g., high affinity for a specific enzyme), the AI can suggest novel modifications likely to achieve that goal.

Reaction Prediction and Synthesis Planning : AI tools can predict the outcomes of chemical reactions and even suggest complete synthetic routes. nih.govrsc.org This can help chemists devise more efficient and reliable ways to produce new derivatives.

High-Throughput Virtual Screening : AI can rapidly screen virtual libraries containing millions of compounds to identify those that are likely to interact with a specific biological target, a process that is much faster and cheaper than experimental high-throughput screening. nih.gov Recent work has demonstrated the potential of ML to predict photo-CIDNP enhancement for indole derivatives, enabling virtual prescreening of compound libraries. acs.org

| Application Area | Specific Task | Potential Impact on this compound Research |

|---|---|---|

| Property Prediction | Predicting ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties, solubility, and biological activity. springernature.com | Faster identification of drug-like candidates and avoidance of costly late-stage failures. |

| Compound Design | De novo design of molecules with optimized properties. | Generation of novel, potent, and selective inhibitors or functional materials based on the core scaffold. |

| Synthesis Planning | Forward reaction prediction and retrosynthetic analysis. nih.gov | Accelerated development of efficient and novel synthetic pathways to new derivatives. |

| Virtual Screening | Screening large compound libraries against biological targets. nih.gov | Rapid identification of potential hits for further experimental validation. |

| Data Analysis | Analyzing complex datasets from spectroscopic and biological assays to find structure-activity relationships (SAR). researchgate.net | Deeper understanding of how molecular structure influences function, guiding rational design. |

Expanding the Scope of Mechanistic Biological Investigations

While initial research may identify the biological activity of this compound derivatives, future work must delve deeper into their mechanisms of action. A thorough understanding of how these compounds interact with biological systems at a molecular level is crucial for their development as therapeutic agents or research tools.

Future mechanistic studies should focus on:

Target Identification and Validation : Identifying the specific proteins, enzymes, or nucleic acids that a compound interacts with to produce its biological effect.

Structural Biology : Using techniques like X-ray crystallography and cryo-electron microscopy to determine the three-dimensional structure of the compound bound to its biological target. This provides invaluable information for structure-based drug design.

Biophysical Techniques : Employing methods such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) to quantify the binding affinity and thermodynamics of the compound-target interaction.

Cellular Pathway Analysis : Investigating how the compound affects signaling pathways and cellular processes within the cell to understand the downstream consequences of target engagement.

Photocatalysis Mechanisms : For applications in photochemistry, detailed mechanistic studies are essential to understand the electron transfer processes and reactive intermediates involved, which can guide the development of more efficient photocatalytic transformations. nih.gov

| Research Question | Investigative Technique(s) | Expected Outcome |

|---|---|---|

| What is the primary biological target? | Affinity chromatography, chemical proteomics, genetic screening. | Identification of the specific protein(s) the compound binds to. |

| How does the compound bind to its target? | X-ray crystallography, NMR spectroscopy, computational docking. | A 3D model of the compound-target complex, revealing key interactions. |

| What is the binding affinity and kinetics? | Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI). | Quantitative data on how strongly and how quickly the compound binds and dissociates. |

| Which cellular pathways are modulated? | Transcriptomics (RNA-seq), proteomics, phosphoproteomics. | A comprehensive view of the cellular response to the compound. |

| What is the photochemical mechanism? | Transient absorption spectroscopy, luminescence quenching studies, cyclic voltammetry. nih.gov | Understanding of excited-state properties and electron transfer pathways. |

Novel Applications in Emerging Fields

The unique physicochemical properties of this compound make it a candidate for applications beyond traditional medicinal chemistry. The indole nucleus is a privileged structure in many areas, and its functionalization with bromine and a carboxylic acid group opens up new possibilities. nih.govmdpi.com

Potential emerging applications include:

Materials Science : The indole scaffold is present in many organic electronic materials. Derivatives of this compound could be explored as building blocks for organic light-emitting diodes (OLEDs), dye-sensitized solar cells, or organic field-effect transistors. researchgate.net The bromine atom provides a handle for further modification via cross-coupling reactions, allowing for the synthesis of complex conjugated systems.

Chemical Biology : As a functionalized fragment, this compound can be used to develop chemical probes to study biological processes. The carboxylic acid can be used for conjugation to other molecules, while the bromo-indole core can serve as a recognition element or a reactive handle.

Aggregation-Induced Emission (AIE) : Certain indole derivatives have been shown to exhibit AIE, a photophysical phenomenon where light emission is enhanced upon aggregation. rsc.org This property is highly valuable for developing biosensors, imaging agents, and smart materials. Research could explore if derivatives of this compound can be designed as novel AIEgens.

Agrochemicals : The indole structure is central to natural plant auxins like indole-3-acetic acid. frontiersin.orgnih.gov By modifying the indole core, it is possible to create novel herbicides or plant growth regulators. The development of indole-3-carboxylic acid derivatives as antagonists for auxin receptors highlights this potential. frontiersin.orgnih.gov

| Emerging Field | Potential Application of Derivatives | Key Structural Features |

|---|---|---|

| Organic Electronics | Components of OLEDs, organic solar cells, or transistors. researchgate.net | Conjugated π-system of the indole ring; bromine atom for cross-coupling reactions. |

| Chemical Biology Probes | Tools for target identification and studying biological pathways. | Carboxylic acid for bioconjugation; indole core for molecular recognition. |

| Aggregation-Induced Emission (AIE) | Fluorescent probes for bio-imaging and sensing. rsc.org | Potential for restricted intramolecular rotation in designed derivatives. |

| Agrochemicals | Herbicides or plant growth regulators. frontiersin.orgnih.gov | Structural similarity to natural auxins, with modifications for antagonist activity. |

| Functional Materials | Development of novel polymers or supramolecular structures. | Ability to participate in hydrogen bonding (N-H, COOH) and halogen bonding (Br). |

Q & A

Q. What are the common synthetic routes for 3-Bromo-1H-indole-4-carboxylic acid, and how do reaction parameters influence yield?

A typical synthesis involves refluxing 3-formyl-1H-indole derivatives with nucleophilic agents in acetic acid and sodium acetate. For example, substituting bromine at the 3-position can be achieved via nucleophilic aromatic substitution or halogenation under controlled conditions. Reaction time (2.5–3 hours), temperature (reflux), and stoichiometry of reagents (1:1 molar ratio) are critical for optimizing yield .

Q. What spectroscopic techniques are effective for characterizing this compound?

Key methods include:

- NMR : To confirm bromine substitution and carboxylic acid proton environments.

- X-ray crystallography : SHELX software is widely used for structural refinement, particularly for resolving electron density maps of halogenated indoles. Challenges include handling twinned data or low-resolution diffraction .

- Mass spectrometry : Validates molecular weight (e.g., m/z 240.05 for the parent ion).

Q. How should this compound be stored to prevent degradation?

Store below -20°C in sealed containers to avoid moisture absorption, which can hydrolyze the carboxylic acid group or dehalogenate the bromine substituent .

Q. What are the primary applications of this compound in medicinal chemistry?

It serves as a precursor for synthesizing indole-based pharmaceuticals, particularly for targeting enzymes or receptors via Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups .

Advanced Research Questions

Q. How does the bromine substituent at the 3-position influence the electronic properties of the indole ring?

Bromine acts as an electron-withdrawing group, reducing electron density at the 4-carboxylic acid position. This enhances susceptibility to nucleophilic attack at the 3-position but may sterically hinder coupling reactions. Comparative studies with chloro or iodo analogs show slower reaction kinetics due to larger atomic size and weaker C–Br bond dissociation energy .

Q. What strategies optimize Suzuki-Miyaura cross-coupling reactions with this compound?

Use Pd(PPh₃)₄ or PdCl₂(dppf) catalysts with arylboronic acids in anhydrous DMF. Microwave-assisted synthesis (100–120°C, 30 minutes) improves yield by reducing side products like debrominated indoles. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) .

Q. How can SHELX resolve challenges in crystallographic refinement for halogenated indoles?

SHELXL refines twinned or high-resolution data by adjusting occupancy factors for bromine atoms and applying restraints to thermal displacement parameters. For low-resolution data, iterative cycles of Fourier map analysis and manual correction of bond lengths/angles are recommended .

Q. What methodological approaches address contradictions between experimental and computational data?

Cross-validate NMR chemical shifts with DFT calculations (e.g., B3LYP/6-31G* basis set). Discrepancies in coupling constants may arise from solvent effects or dynamic processes, requiring molecular dynamics simulations to model conformational flexibility .

Q. How does the carboxylic acid group at the 4-position affect regioselectivity in substitution reactions?

The electron-withdrawing carboxylic acid directs nucleophiles to the 3-bromo position via resonance stabilization of the transition state. In competitive reactions (e.g., with 5-bromo isomers), steric hindrance from the carboxylic group further favors substitution at the 3-position .

Q. What are the comparative reactivities of this compound and its halogenated analogs?

Chloro analogs exhibit faster substitution due to weaker C–Cl bonds, while iodo derivatives require harsher conditions (e.g., CuI catalysis). Bromine balances reactivity and stability, making it ideal for iterative functionalization in multistep syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.